Urinary Abundance of 5F-MDMB-PICA-COOH vs. Parent Compound and Other Analytes
5F-MDMB-PICA-COOH (metabolite 7) is the primary urinary biomarker for 5F-MDMB-PICA consumption, achieving concentrations orders of magnitude higher than the parent drug. In a study analyzing 22 urine samples, the median concentration of the parent drug 5F-MDMB-PICA was 0.076 ng/mL, while the primary metabolite 5F-MDMB-PICA-COOH was present at a median concentration of 881.02 ng/mL. This represents a median fold increase of over 11,500-fold, confirming that the parent drug is rapidly metabolized and the metabolite is the superior analytical target for detecting drug misuse [1].
| Evidence Dimension | Median Urinary Concentration |
|---|---|
| Target Compound Data | 881.02 ng/mL |
| Comparator Or Baseline | 5F-MDMB-PICA (Parent Drug): 0.076 ng/mL |
| Quantified Difference | >11,500-fold higher median concentration |
| Conditions | Analysis of 22 human urine samples using validated targeted reversed phase UHPLC-MS/MS method. |
Why This Matters
This vast concentration difference quantifies the critical need for Metabolite 7 as a standard; using a parent drug standard alone would likely yield false-negative results due to the parent's extremely low abundance in urine.
- [1] Nowak, K., et al. (2023). Focusing on the 5F-MDMB-PICA, 4F-MDMB-BICA synthetic cannabinoids and their primary metabolites in analytical and pharmacological aspects. Toxicology and Applied Pharmacology, 470, 116557. View Source
